![molecular formula C13H8N6O B2367156 4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazol-3-yl)pyridine CAS No. 1808854-41-2](/img/structure/B2367156.png)
4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazol-3-yl)pyridine
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Description
The compound “4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazol-3-yl)pyridine” is a heterocyclic compound. Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . This compound is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .
Synthesis Analysis
The synthesis of compounds possessing a 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine nucleus has attracted enormous attention . A series of pyrimido[5,4-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives was synthesized by Afrough et al. through the condensation reaction of 5-bromo-4-[1-(5-bromo-2,6-dichloropyrimidin-4-yl)ethyl]-2-chloro-6-methylpyrimidine with 4-amino-5-methyl-3-mercapto-1,2,4-triazole .Molecular Structure Analysis
The molecular structure of this compound is complex, with a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Future Directions
The future directions for this compound could involve further exploration of its diverse pharmacological activities and potential therapeutic uses. It is hoped that this review article will be of help to researchers engaged in the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .
properties
IUPAC Name |
3-pyridin-4-yl-5-([1,2,4]triazolo[4,3-a]pyridin-6-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N6O/c1-2-11-17-15-8-19(11)7-10(1)13-16-12(18-20-13)9-3-5-14-6-4-9/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVXLZVQNLMLPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2C=C1C3=NC(=NO3)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazol-3-yl)pyridine |
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